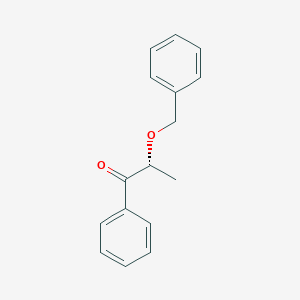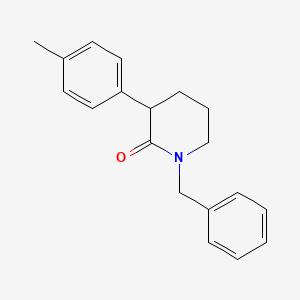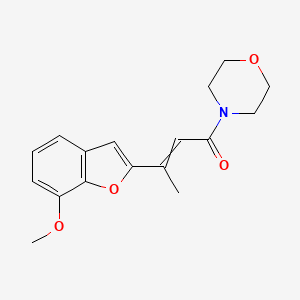
3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran ring substituted with a methoxy group and a morpholine ring, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be constructed through cyclization reactions.
Methoxylation: Introduction of the methoxy group at the 7th position of the benzofuran ring using methylating agents such as dimethyl sulfate or methyl iodide.
Formation of the Butenone Moiety: The butenone side chain can be introduced through aldol condensation reactions involving appropriate aldehydes and ketones.
Morpholine Substitution: The morpholine ring can be attached via nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the butenone moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl group in the butenone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Morpholine, alkyl halides
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Reduced derivatives with alcohol or alkane groups
Substitution: Substituted derivatives with different alkyl or aryl groups
Applications De Recherche Scientifique
“3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of “3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” would depend on its specific biological target. Generally, compounds with benzofuran and morpholine moieties may interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy group and butenone moiety could also play roles in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxybenzofuran: Lacks the morpholine and butenone moieties.
Morpholine derivatives: Lacks the benzofuran ring.
Butenone derivatives: Lacks the benzofuran and morpholine rings.
Uniqueness
“3-(7-Methoxy-1-benzofuran-2-yl)-1-(morpholin-4-yl)but-2-en-1-one” is unique due to the combination of its benzofuran, methoxy, morpholine, and butenone moieties, which may confer distinct chemical and biological properties compared to its individual components or simpler derivatives.
Propriétés
Numéro CAS |
826992-38-5 |
|---|---|
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
3-(7-methoxy-1-benzofuran-2-yl)-1-morpholin-4-ylbut-2-en-1-one |
InChI |
InChI=1S/C17H19NO4/c1-12(10-16(19)18-6-8-21-9-7-18)15-11-13-4-3-5-14(20-2)17(13)22-15/h3-5,10-11H,6-9H2,1-2H3 |
Clé InChI |
NFPTUKOHUYWURA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)N1CCOCC1)C2=CC3=C(O2)C(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


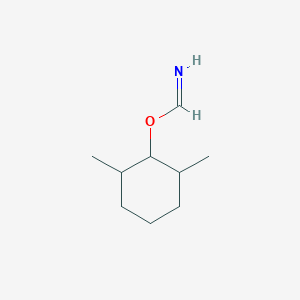
![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)
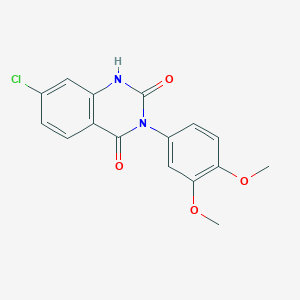
![3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14220434.png)
![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)
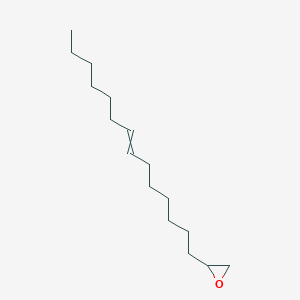
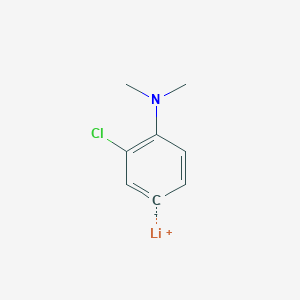
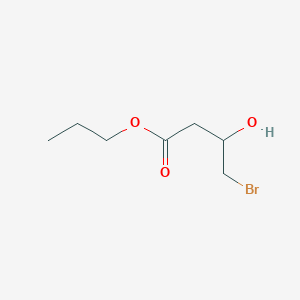
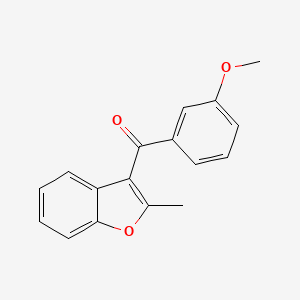

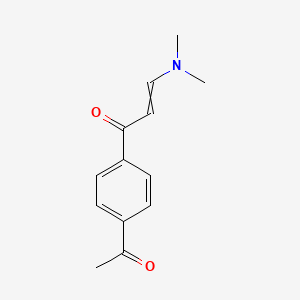
![2-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14220478.png)
